molecular formula C19H12FN3O3 B5545234 N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

Cat. No.: B5545234
M. Wt: 349.3 g/mol
InChI Key: LKPVNWGKMFKOPH-UHFFFAOYSA-N
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Description

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, a fluorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the furan ring contributes to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups but different heterocyclic moieties.

    Furan Derivatives: Compounds with furan rings but different functional groups.

Uniqueness

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide is unique due to its combination of a fluorophenyl group, an oxadiazole ring, and a furan ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O3/c20-14-7-3-13(4-8-14)19-22-17(23-26-19)12-5-9-15(10-6-12)21-18(24)16-2-1-11-25-16/h1-11H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPVNWGKMFKOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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